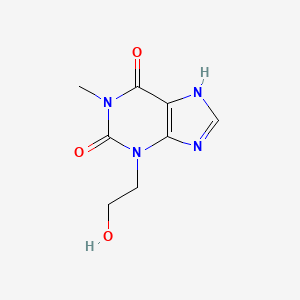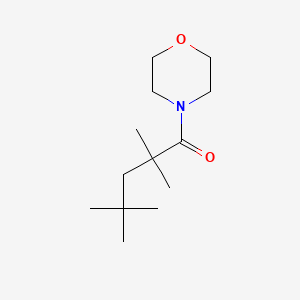
Phosphorane, (2-methyl-2-propenylidene)triphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorane, (2-methyl-2-propenylidene)triphenyl- is an organophosphorus compound with the molecular formula C₂₂H₂₁PThese compounds are highly polar and basic, making them valuable in various chemical reactions, particularly in organic synthesis .
Métodos De Preparación
Phosphorane, (2-methyl-2-propenylidene)triphenyl- is typically synthesized from methyltriphenylphosphonium bromide. The synthetic route involves deprotonation using a strong base such as butyllithium. The reaction can be represented as follows:
[ \text{Ph}_3\text{PCH}_3\text{Br} + \text{BuLi} \rightarrow \text{Ph}_3\text{PCH}_2 + \text{LiBr} + \text{BuH} ]
In this reaction, butyllithium acts as the deprotonating agent, converting methyltriphenylphosphonium bromide to the desired phosphorane . Industrial production methods may vary, but the general principle remains the same, involving strong bases to facilitate the deprotonation process.
Análisis De Reacciones Químicas
Phosphorane, (2-methyl-2-propenylidene)triphenyl- undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to its highly polar nature.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Methylenation: One of the most significant reactions is the replacement of oxygen centers in aldehydes and ketones with a methylene group. This reaction is represented as:
[ \text{R}_2\text{CO} + \text{Ph}_3\text{PCH}_2 \rightarrow \text{R}_2\text{C=CH}_2 + \text{Ph}_3\text{PO} ]
In this reaction, the phosphorus-containing product is triphenylphosphine oxide .
Aplicaciones Científicas De Investigación
Phosphorane, (2-methyl-2-propenylidene)triphenyl- has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis, particularly in the Wittig reaction, which is crucial for forming carbon-carbon double bonds.
Biology: The compound can be used to modify biological molecules, aiding in the study of biochemical pathways.
Medicine: Its derivatives are explored for potential therapeutic applications, including drug development.
Mecanismo De Acción
The mechanism of action of phosphorane, (2-methyl-2-propenylidene)triphenyl- primarily involves its role as a nucleophile in the Wittig reaction. The compound reacts with carbonyl compounds (aldehydes and ketones) to form alkenes. The reaction proceeds through the formation of a betaine intermediate, followed by the elimination of triphenylphosphine oxide. The molecular targets are the carbonyl carbon atoms, and the pathway involves the nucleophilic attack on these centers .
Comparación Con Compuestos Similares
Phosphorane, (2-methyl-2-propenylidene)triphenyl- can be compared with other similar compounds, such as:
Methylenetriphenylphosphorane: This compound is also a Wittig reagent and shares similar reactivity but differs in the substituents attached to the phosphorus atom.
(Chloromethylene)triphenylphosphorane: Another Wittig reagent with a chlorine substituent, which affects its reactivity and applications.
Methoxymethylenetriphenylphosphine: This compound has a methoxy group, influencing its chemical behavior and uses.
Phosphorane, (2-methyl-2-propenylidene)triphenyl- is unique due to its specific substituents, which provide distinct reactivity patterns and applications in various fields.
Propiedades
Número CAS |
29219-35-0 |
|---|---|
Fórmula molecular |
C22H21P |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
2-methylprop-2-enylidene(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C22H21P/c1-19(2)18-23(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-18H,1H2,2H3 |
Clave InChI |
FLCOCGLGNXGWFS-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Pyridin-2-yl)-1-[2-(pyridin-2-yl)ethyl]-1H-benzimidazole](/img/structure/B14692697.png)
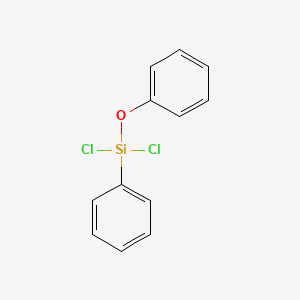

![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14692719.png)
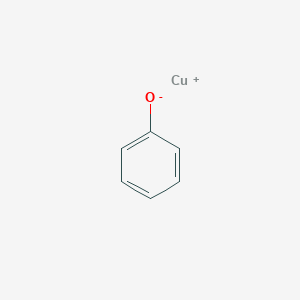
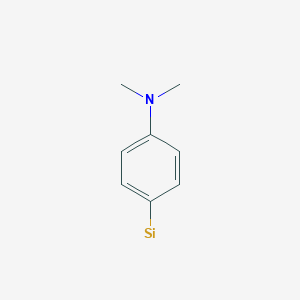
![Benz[a]anthracene, 4,7-dimethyl-](/img/structure/B14692741.png)

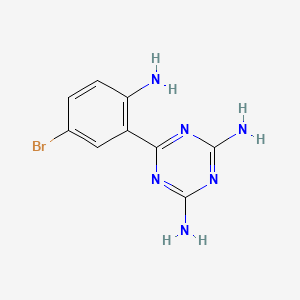
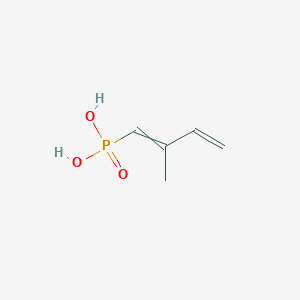
![4-{4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}butanehydrazide](/img/structure/B14692752.png)
